

An In-depth Technical Guide to the Synthesis Pathway and Derivatives of Enrasentan

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Compound of Interest

Compound Name: *Enrasentan*

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Abstract

Enrasentan is a potent, non-peptide, mixed endothelin receptor antagonist with a higher affinity for the endothelin-A (ETA) receptor subtype over the endothelin-B (ETB) receptor.^{[1][2]} Developed for the potential treatment of cardiovascular diseases, its complex indane core structure presents a significant synthetic challenge. This technical guide provides a comprehensive overview of the plausible synthesis pathway of **Enrasentan**, based on patent literature and established organic chemistry principles. Furthermore, it explores potential derivatives, their putative synthesis, and structure-activity relationships (SAR). Detailed experimental protocols for key assays and illustrative diagrams of the synthesis and relevant signaling pathways are included to facilitate further research and development in this area.

Introduction to Enrasentan and Endothelin Receptor Antagonism

Endothelins are a family of potent vasoconstrictive peptides that play a crucial role in blood pressure regulation and cardiovascular homeostasis.^[1] They exert their effects through two G protein-coupled receptor subtypes: ETA and ETB.^{[3][4]} The ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation, while ETB receptors, found on endothelial cells, are primarily involved in vasodilation through the release of nitric oxide and prostacyclin. In various pathological conditions, such as

hypertension, heart failure, and pulmonary arterial hypertension, the endothelin system is often dysregulated. Consequently, antagonism of endothelin receptors has emerged as a promising therapeutic strategy.

Enrasentan is a mixed ETA/ETB receptor antagonist, although it displays a higher affinity for the ETA receptor. This pharmacological profile suggests its potential to mitigate the detrimental effects of excessive endothelin-1 (ET-1) signaling.

Proposed Synthesis Pathway of Enrasentan

While a definitive, peer-reviewed synthesis of **Enrasentan** is not readily available in the public domain, examination of patents, particularly WO9425013, and the synthesis of structurally related indane-based endothelin receptor antagonists allows for the construction of a plausible and logical synthetic route. The proposed pathway commences with the construction of the core indanone scaffold followed by stereoselective modifications to introduce the necessary substituents.

Diagram of the Proposed Enrasentan Synthesis Pathway



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Caption: Proposed multi-step synthesis pathway for **Enrasentan**.

Potential Derivatives of Enrasentan and Structure-Activity Relationships (SAR)

The exploration of derivatives is crucial for optimizing the pharmacological profile of a lead compound. Based on the structure of **Enrasentan** and SAR studies of related indane-based endothelin antagonists, several modifications can be proposed to potentially enhance potency, selectivity, and pharmacokinetic properties.

Table 1: Proposed **Enrasentan** Derivatives and Expected Impact on Activity

| Derivative | Modification | Rationale | Expected Impact |
|--------------|---|---|---|
| Derivative 1 | Replacement of the propoxy group with a bulkier alkoxy group (e.g., isobutoxy) | Explore the steric tolerance of the binding pocket. | May increase or decrease affinity depending on pocket size. |
| Derivative 2 | Modification of the 2-hydroxyethoxy side chain (e.g., changing the linker length) | Investigate the importance of the side chain length and flexibility for receptor interaction. | Could modulate binding affinity and selectivity. |
| Derivative 3 | Substitution on the benzodioxole ring | Probe the electronic and steric requirements of this region of the binding site. | Likely to significantly impact binding affinity. |
| Derivative 4 | Esterification of the carboxylic acid | Prodrug strategy to improve oral bioavailability. | Inactive prodrug, requires in vivo hydrolysis to the active acid. |

Proposed Synthesis of Derivatives

The synthesis of these proposed derivatives would follow a similar pathway to that of **Enrasentan**, with modifications in the starting materials or subsequent alkylation steps. For instance, for Derivative 1, the corresponding bulkier alkyl halide would be used in the alkylation of the phenolic hydroxyl group. For Derivative 2, a different hydroxyalkylating agent would be employed.

Quantitative Data

The following table summarizes the available quantitative data for **Enrasentan** and provides a template for the characterization of its derivatives.

Table 2: In Vitro Activity of **Enrasentan**

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
|--------------|---------------------|---------------------|---------|-----------|-----------|
| Enrasentan | ETA Receptor | Radioligand Binding | - | - | |
| ETB Receptor | Radioligand Binding | - | - | - | |
| Predicted | Functional Assay | - | ~1-10 | - | |

Note: Specific Ki and IC50 values for **Enrasentan** are not consistently reported in publicly available literature. The predicted functional assay IC50 is an estimate based on its characterization as a potent antagonist.

Experimental Protocols

Endothelin Receptor Binding Assay

This protocol describes a standard method for determining the binding affinity of a compound to endothelin receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for the ETA and ETB receptors.

Materials:

- Membrane preparations from cells expressing human ETA or ETB receptors.
- Radioligand: [¹²⁵I]-ET-1.
- Non-specific binding control: Unlabeled ET-1 (1 μM).
- Test compounds (e.g., **Enrasentan** and its derivatives) at various concentrations.
- Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.
- 96-well plates.

- Glass fiber filters.
- Scintillation counter.

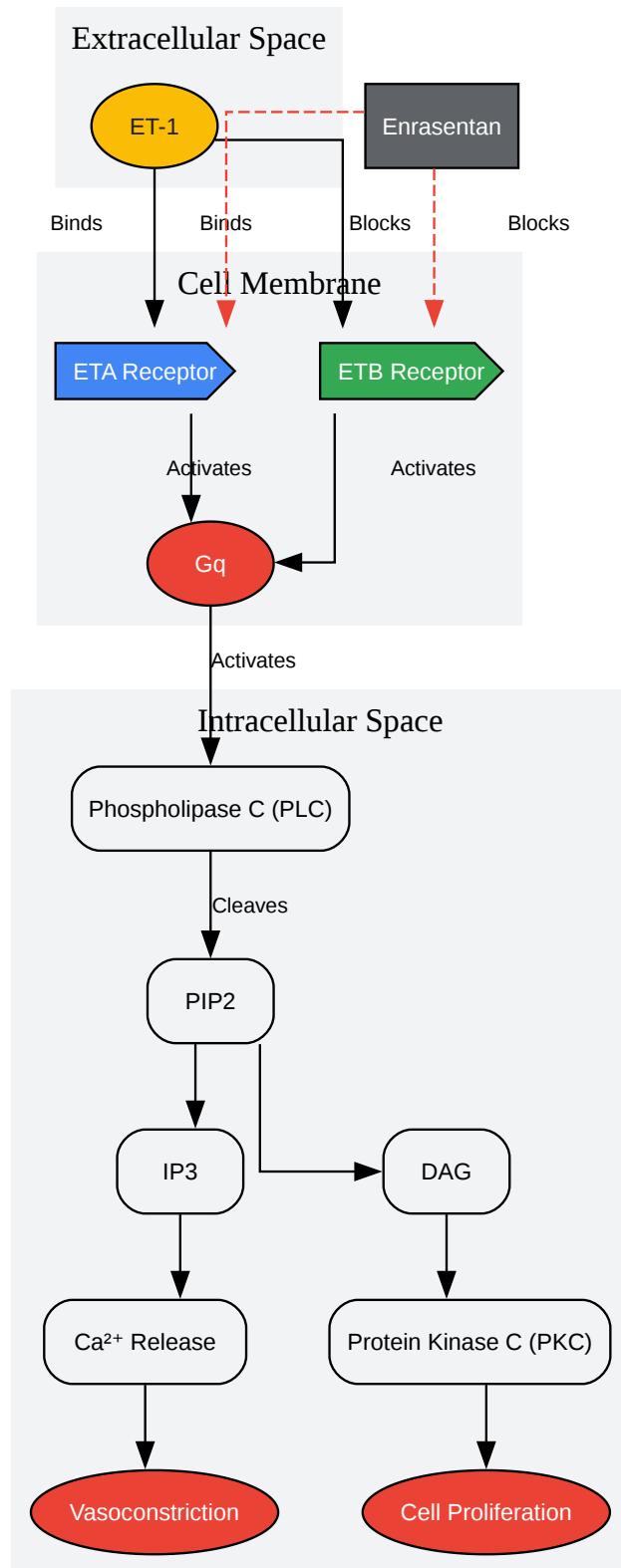
Procedure:

- In a 96-well plate, add assay buffer, radioligand ($[^{125}\text{I}]\text{-ET-1}$, final concentration ~25 pM), and either vehicle, unlabeled ET-1 (for non-specific binding), or the test compound at various concentrations.
- Add the cell membrane preparation (20-40 μg of protein per well).
- Incubate the plate at 25°C for 2 hours with gentle agitation.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold assay buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: $\text{Ki} = \text{IC}_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Signaling Pathways

Endothelin Receptor Signaling Pathway

Enrasentan acts by blocking the binding of endothelin peptides to their receptors, thereby inhibiting the downstream signaling cascades that lead to vasoconstriction and cell proliferation.



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Caption: Simplified endothelin receptor signaling pathway.

Conclusion

Enrasentan remains a molecule of significant interest within the field of cardiovascular drug discovery. While its clinical development has faced challenges, the complex chemistry and pharmacology of its indane core provide a valuable platform for the design of new endothelin receptor antagonists. This guide has outlined a plausible synthetic pathway for **Enrasentan**, proposed potential derivatives for further investigation, and provided essential experimental context. The continued exploration of this chemical space may yet yield novel therapeutic agents with improved efficacy and safety profiles for the treatment of endothelin-mediated diseases.

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